molecular formula C12H10O B142394 4-Hydroxydiphenyl-D9 CAS No. 126840-28-6

4-Hydroxydiphenyl-D9

Cat. No.: B142394
CAS No.: 126840-28-6
M. Wt: 179.26 g/mol
InChI Key: YXVFYQXJAXKLAK-LOIXRAQWSA-N
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Description

4-Hydroxydiphenyl-D9, also known as 4-Hydroxybiphenyl-D9, is a deuterated compound with the molecular formula C12HD9O. It is a stable isotopically labeled compound, often used in various scientific research applications due to its unique properties. The compound is characterized by the presence of a hydroxyl group attached to one of the phenyl rings, which significantly influences its chemical behavior and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxydiphenyl-D9 typically involves the deuteration of 4-hydroxybiphenyl. This process can be achieved through several methods, including catalytic hydrogenation in the presence of deuterium gas or the use of deuterated reagents. The reaction conditions often require a controlled environment to ensure the incorporation of deuterium atoms into the phenyl rings .

Industrial Production Methods: Industrial production of this compound involves large-scale deuteration processes. These methods utilize specialized equipment to handle deuterium gas and ensure the efficient incorporation of deuterium into the compound. The production process is designed to achieve high purity and yield, making the compound suitable for various research applications .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxydiphenyl-D9 undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Hydroxydiphenyl-D9 has a wide range of applications in scientific research, including:

    Chemistry: Used as a tracer in reaction mechanisms and kinetic studies due to its deuterium labeling.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of phenolic compounds in biological systems.

    Medicine: Investigated for its potential therapeutic applications, including its role in drug metabolism and pharmacokinetics.

    Industry: Utilized in the development of deuterated drugs and other specialized chemical products.

Mechanism of Action

The mechanism of action of 4-Hydroxydiphenyl-D9 involves its interaction with various molecular targets and pathways. The hydroxyl group allows the compound to participate in hydrogen bonding and other interactions with biological molecules. The deuterium atoms provide stability and resistance to metabolic degradation, making it a valuable tool in pharmacokinetic studies .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed tracing in various scientific studies. This property distinguishes it from its non-deuterated analogs and other similar compounds, making it a valuable tool in research applications .

Properties

IUPAC Name

2,3,5,6-tetradeuterio-4-(2,3,4,5,6-pentadeuteriophenyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9,13H/i1D,2D,3D,4D,5D,6D,7D,8D,9D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXVFYQXJAXKLAK-LOIXRAQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(C(=C(C(=C2[2H])[2H])O)[2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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